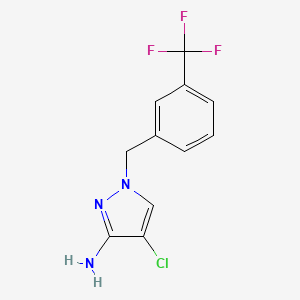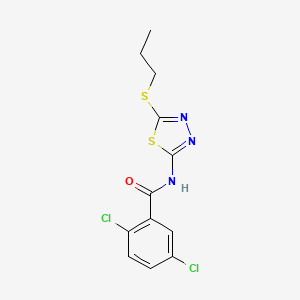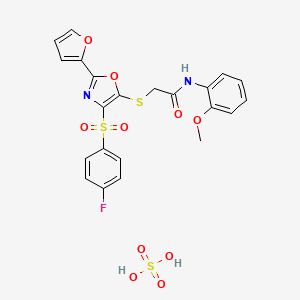
2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity, selectivity, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Modification and Synthesis of Sulfonamide Derivatives
Synthesis of Sulfonamide Derivatives for Anticancer Activity : A study highlighted the synthesis of sulfonamide derivatives and their evaluation for anticancer activities against various cancer cell lines. The modification of the acetamide group in certain compounds showed reduced toxicity and retained antiproliferative activity, suggesting potential for development as anticancer agents with low toxicity (Wang et al., 2015).
Anticonvulsant Activities of Heterocyclic Acetamide Derivatives : Research on the synthesis of heterocyclic acetamide derivatives demonstrated significant anticonvulsant activities in models of induced seizures. This study suggests the potential of such compounds for development into anticonvulsant medications (Kohn et al., 1993).
Synthesis and Antimicrobial Activities of Triazole Derivatives : A study described the synthesis of new triazole derivatives from (S)-naproxen, which were evaluated for their in vitro anticancer activity against prostate cancer cell lines. This research highlights the potential of structurally similar compounds for the development of new anticancer agents (Han et al., 2018).
Development of Sulfonated Poly(arylene ether sulfone) Copolymers : Another study focused on the synthesis of sulfonated poly(arylene ether sulfone) copolymers for use as polyelectrolyte membrane materials in fuel cell applications. The research underscores the importance of sulfonated compounds in the development of materials with high proton conductivity for energy technologies (Kim et al., 2008).
Safety And Hazards
This would involve studying any potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential areas for further research, such as new synthetic methods, applications, or modifications of the compound.
Please note that these analyses would require access to specialized knowledge, equipment, and resources, and would typically be carried out by trained scientists in a laboratory setting. If you have a specific question about this compound or a related topic, feel free to ask!
properties
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O6S2.H2O4S/c1-29-17-6-3-2-5-16(17)24-19(26)13-32-22-21(25-20(31-22)18-7-4-12-30-18)33(27,28)15-10-8-14(23)9-11-15;1-5(2,3)4/h2-12H,13H2,1H3,(H,24,26);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWACEPINKUEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O10S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide sulfate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2683094.png)
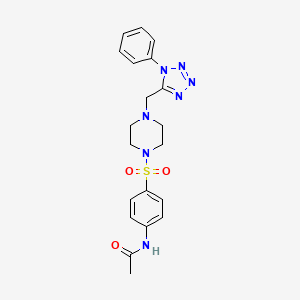
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2683098.png)
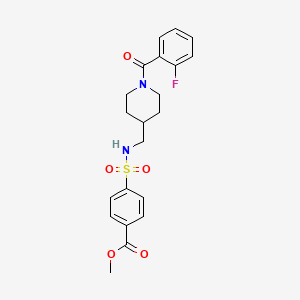
![4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2683103.png)
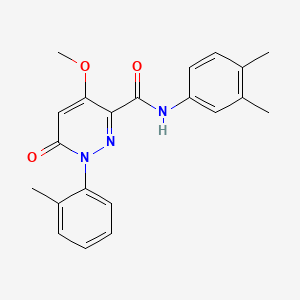
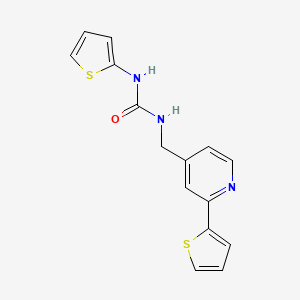
![[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2683109.png)
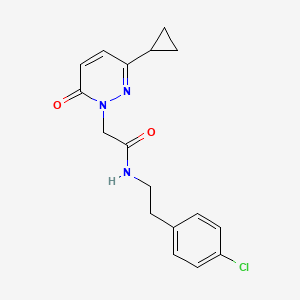
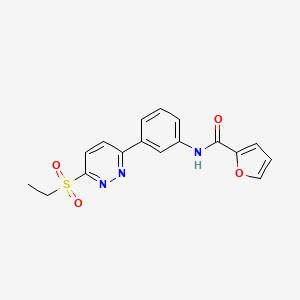
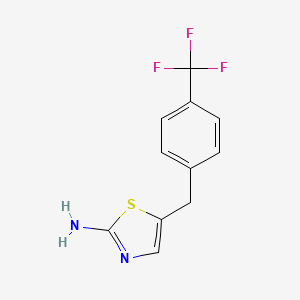
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2683114.png)
